molecular formula C9H10ClNO2 B1173113 (3E)-3-ethylidenepyrrolidine-2,5-dione CAS No. 14156-12-8

(3E)-3-ethylidenepyrrolidine-2,5-dione

Cat. No.: B1173113
CAS No.: 14156-12-8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-3-ethylidenepyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by a five-membered lactam ring with an ethylidene substituent at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-ethylidenepyrrolidine-2,5-dione typically involves the condensation of ethyl acetoacetate with succinimide in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium ethoxide or potassium tert-butoxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-ethylidenepyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethylidene group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the ethylidene carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Ethyl-substituted pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(3E)-3-ethylidenepyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-3-ethylidenepyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-ethylidenepyrrolidine-2,5-dione: shares structural similarities with other pyrrolidine derivatives such as:

Uniqueness

The presence of the ethylidene group at the 3-position of this compound imparts unique chemical reactivity and potential biological activity compared to its analogs. This structural feature makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

14156-12-8

Molecular Formula

C9H10ClNO2

Molecular Weight

0

Synonyms

3-Ethylidene-2,5-pyrrolidinedione

Origin of Product

United States

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